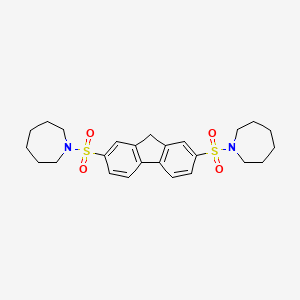

2,7-bis(azepan-1-ylsulfonyl)-9H-fluorene

Descripción

Propiedades

IUPAC Name |

1-[[7-(azepan-1-ylsulfonyl)-9H-fluoren-2-yl]sulfonyl]azepane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H32N2O4S2/c28-32(29,26-13-5-1-2-6-14-26)22-9-11-24-20(18-22)17-21-19-23(10-12-25(21)24)33(30,31)27-15-7-3-4-8-16-27/h9-12,18-19H,1-8,13-17H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LNROJQMZZCSTJF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCCN(CC1)S(=O)(=O)C2=CC3=C(C=C2)C4=C(C3)C=C(C=C4)S(=O)(=O)N5CCCCCC5 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H32N2O4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

488.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

The synthesis of 2,7-bis(azepan-1-ylsulfonyl)-9H-fluorene typically involves the reaction of fluorene derivatives with azepane-1-ylsulfonyl chloride under specific conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, to facilitate the formation of the desired product. The reaction conditions, including temperature and solvent choice, can vary depending on the specific synthetic route employed .

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often include purification steps such as recrystallization or chromatography to isolate the final product .

Análisis De Reacciones Químicas

2,7-bis(azepan-1-ylsulfonyl)-9H-fluorene can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide. The oxidation process typically leads to the formation of sulfone derivatives.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of amine derivatives.

Substitution: The compound can participate in substitution reactions, where the azepane-1-ylsulfonyl groups can be replaced with other functional groups using appropriate reagents and conditions

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfone derivatives, while reduction can produce amine derivatives.

Aplicaciones Científicas De Investigación

2,7-bis(azepan-1-ylsulfonyl)-9H-fluorene has a wide range of scientific research applications, including:

Chemistry: It is used as a building block in the synthesis of more complex molecules and materials. Its unique structure makes it valuable for studying reaction mechanisms and developing new synthetic methodologies.

Biology: The compound has potential applications in biological research, particularly in the study of enzyme inhibitors and receptor ligands. Its ability to interact with biological molecules makes it a useful tool for probing biochemical pathways.

Medicine: In medicinal chemistry, 2,7-bis(azepan-1-ylsulfonyl)-9H-fluorene is investigated for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific diseases.

Mecanismo De Acción

The mechanism of action of 2,7-bis(azepan-1-ylsulfonyl)-9H-fluorene involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and affecting biochemical processes. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .

Comparación Con Compuestos Similares

Comparison with Structural Analogs

Key Analogs :

5,5'-(9H-Fluorene-2,7-diyl)bis-5H-dibenz[b,f]azepine (CAS 273381-59-2) :

- Structure : Features dibenzazepine (a fused tricyclic aromatic system) substituents instead of azepane sulfonyl groups.

- Synthesis : Prepared via Ullmann coupling or Buchwald-Hartwig amination, differing from the sulfonylation reactions used for the target compound.

- Impact : The aromatic dibenzazepine groups enhance π-conjugation, whereas azepane sulfonyl groups introduce steric bulk and electron-withdrawing effects .

2,7-Bis((4-(tert-butylthio)phenyl)ethynyl)-9H-fluorene (Compound 5): Structure: Ethynyl-linked tert-butylthiophenyl groups at 2,7-positions. Synthesis: Sonogashira coupling (Pd(PPh₃)₄/CuI catalysis) with 2,7-dibromofluorene, yielding 22% product . Comparison: Ethynyl groups increase planarity and charge mobility, contrasting with the insulating sulfonyl-azepane moieties in the target compound .

Optical and Electrochemical Properties

Key Findings :

Benzimidazole-Fluorene Derivatives :

- Structure : 2,7-Bis[(1H-benzimidazol-2-yl)aryl]-9H-fluorene derivatives.

- Properties : Exhibit strong fluorescence and tunable HOMO-LUMO gaps (3.1–3.5 eV) via aryl substituent modulation .

- Comparison : Azepane sulfonyl groups in the target compound likely reduce fluorescence intensity due to electron withdrawal but improve thermal stability .

2,7-Bis(4-methoxystyryl)-9H-fluorene (BMOSF) :

Charge Transport and Thermal Stability

Charge Transport Materials :

2,7-Dibromo-9,9-bis(3-dimethylaminoprop-1-yl)-9H-fluorene: Application: Intermediate for hole-transport layers in OLEDs. Performance: Dimethylaminopropyl side chains enhance solubility and hole mobility (~10⁻³ cm²/V·s) .

Spiro-2CBP (9,9’-Spirobi[9H-fluorene]-2,7-diyl)bis-9H-carbazole) :

- Structure : Rigid spirobifluorene core with carbazole substituents.

- Thermal Stability : Decomposition temperature >400°C, suitable for high-temperature processing .

- Comparison : The target compound’s azepane sulfonyl groups may lower thermal stability but improve film-forming properties in solution-processed devices .

Table: Comparative Properties of Fluorene Derivatives

Actividad Biológica

2,7-bis(azepan-1-ylsulfonyl)-9H-fluorene is a synthetic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article reviews the available literature on its biological properties, including antimicrobial and anticancer effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a fluorene backbone with two azepan-1-ylsulfonyl groups attached. This unique structure is believed to contribute to its diverse biological activities.

Antimicrobial Activity

Recent studies have investigated the antimicrobial properties of 2,7-bis(azepan-1-ylsulfonyl)-9H-fluorene against various pathogens. The compound demonstrated significant inhibitory effects against both Gram-positive and Gram-negative bacteria.

| Microorganism | Zone of Inhibition (mm) | Reference |

|---|---|---|

| Staphylococcus aureus | 11 | |

| Escherichia coli | 10 | |

| Pseudomonas aeruginosa | 8 |

These findings suggest that the compound could be a candidate for developing new antimicrobial agents.

Anticancer Activity

In vitro studies have shown that 2,7-bis(azepan-1-ylsulfonyl)-9H-fluorene exhibits cytotoxic effects against several cancer cell lines, including human lung carcinoma (A549) and breast carcinoma (MDA-MB-231) cells. The compound's mechanism of action appears to involve the inhibition of dihydrofolate reductase (DHFR), an essential enzyme for DNA synthesis.

These results indicate that the compound may act as a potent anticancer agent by targeting critical pathways involved in cell proliferation.

The biological activity of 2,7-bis(azepan-1-ylsulfonyl)-9H-fluorene can be attributed to several mechanisms:

- Enzyme Inhibition : The compound inhibits DHFR, disrupting nucleotide biosynthesis and leading to cell death in rapidly dividing cancer cells.

- Receptor Interaction : It may interact with specific cellular receptors involved in signaling pathways that regulate cell growth and survival.

- Cell Aggregation Modulation : The compound's structure allows for potential homophilic interactions that could influence cell aggregation and migration, important factors in cancer metastasis.

Case Studies

A notable study explored the effects of this compound on tumor growth in vivo using a mouse model. The results indicated a significant reduction in tumor size compared to control groups treated with saline or standard chemotherapy agents. This highlights the potential for clinical applications in cancer therapy.

Q & A

Basic Research Questions

Q. What are the common synthetic strategies for preparing 2,7-disubstituted fluorene derivatives like 2,7-bis(azepan-1-ylsulfonyl)-9H-fluorene?

- Methodological Answer : Synthesis typically involves palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura coupling) or nucleophilic substitution. For example, attaching bulky substituents at the 2,7-positions requires precise control of reaction conditions (e.g., anhydrous solvents, inert atmosphere) and catalysts like Pd(PPh₃)₄ . Purification via column chromatography (using CHCl₃/hexane systems) and recrystallization ensures high yields and purity .

Q. Which spectroscopic and analytical techniques are critical for characterizing 2,7-bis(azepan-1-ylsulfonyl)-9H-fluorene?

- Methodological Answer : Key techniques include:

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm substituent positions and purity .

- Mass Spectrometry (MS) : Determines molecular weight and fragmentation patterns .

- Thermogravimetric Analysis (TGA) : Assesses thermal stability under controlled atmospheres .

- Elemental Analysis : Validates molecular composition .

Advanced Research Questions

Q. How can electronic properties (e.g., charge transport) of 2,7-bis(azepan-1-ylsulfonyl)-9H-fluorene be optimized for organic electronics?

- Methodological Answer :

- Substituent Engineering : Electron-withdrawing sulfonyl groups enhance electron affinity, improving n-type semiconductor behavior. π-π stacking interactions, critical for charge transport, can be studied via single-crystal X-ray diffraction (SC-XRD) .

- Density Functional Theory (DFT) : Computational modeling predicts frontier molecular orbitals and bandgap tuning .

- Device Fabrication : Test charge mobility in thin-film transistors (OFETs) using gold electrodes and SiO₂ dielectric layers .

Q. How should researchers address discrepancies in reported thermal stability data for similar fluorene derivatives?

- Methodological Answer :

- Controlled Replication : Synthesize derivatives using identical protocols (e.g., solvent, temperature) to isolate variables .

- Environmental Factors : Compare TGA data under inert (N₂) vs. oxidative (air) atmospheres to assess degradation mechanisms .

- Substituent Effects : Correlate thermal stability with substituent bulkiness (e.g., alkyl chains vs. aromatic groups) .

Q. What strategies improve solubility of 2,7-bis(azepan-1-ylsulfonyl)-9H-fluorene without compromising electronic performance?

- Methodological Answer :

- Side-Chain Modification : Introduce branched alkyl groups (e.g., dioctyl chains) to disrupt crystallization while maintaining conjugation .

- Co-Solvent Systems : Use mixed solvents (e.g., chloroform:DMF) during thin-film processing to enhance solubility .

- Post-Synthetic Functionalization : Attach polar groups (e.g., methoxy) to improve miscibility with polymer matrices .

Data Analysis & Experimental Design

Q. How can researchers resolve conflicting photoluminescence quantum yields (PLQY) in fluorene-based materials?

- Methodological Answer :

- Standardized Measurements : Use integrating spheres with calibrated detectors and consistent excitation wavelengths .

- Environmental Controls : Measure PLQY under nitrogen to minimize oxygen quenching effects .

- Sample Purity : Validate via HPLC to exclude impurities affecting emission .

Q. What experimental approaches validate non-covalent interactions (e.g., π-π stacking) in 2,7-bis(azepan-1-ylsulfonyl)-9H-fluorene?

- Methodological Answer :

- SC-XRD : Resolve intermolecular distances (<3.5 Å indicates π-π interactions) .

- Cyclic Voltammetry (CV) : Correlate HOMO-LUMO gaps with stacking efficiency .

- Atomic Force Microscopy (AFM) : Image molecular packing in thin films .

Tables of Key Properties

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.